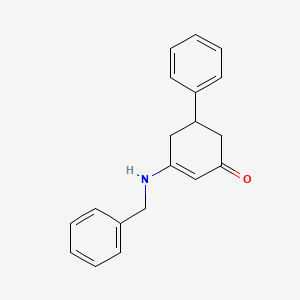

3-(Benzylamino)-5-phenylcyclohex-2-en-1-one

Description

3-(Benzylamino)-5-phenylcyclohex-2-en-1-one is a cyclohexenone derivative featuring a benzylamino group at the 3-position and a phenyl substituent at the 5-position of the unsaturated six-membered ring. The conjugated enone system may contribute to electrophilic reactivity, while the benzylamino group introduces hydrogen-bonding capabilities, influencing interactions with biological targets .

Properties

IUPAC Name |

3-(benzylamino)-5-phenylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO/c21-19-12-17(16-9-5-2-6-10-16)11-18(13-19)20-14-15-7-3-1-4-8-15/h1-10,13,17,20H,11-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCVUCHSNYTTJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C=C1NCC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Phenylcyclohexane-1,3-dione

The starting material, 5-phenylcyclohexane-1,3-dione, is synthesized via Claisen condensation of ethyl phenylacetate and diethyl oxalate under basic conditions. Cyclization yields the diketone, which is purified via recrystallization (hexane/toluene, 1:1).

Chlorination at Position 3

The diketone undergoes selective chlorination at position 3 using phosphorus oxychloride (POCl₃) in dichloromethane (DCM) with diisopropylethylamine (DIEA) as a base. Reaction at room temperature for 18 hours affords 3-chloro-5-phenylcyclohex-2-en-1-one in 56% yield after silica gel chromatography.

Nucleophilic Substitution with Benzylamine

The chloro intermediate reacts with benzylamine in DCM containing triethylamine (TEA) at room temperature for 3 hours. Workup involves extraction with ethyl acetate and brine, followed by silica gel chromatography to isolate 3-(benzylamino)-5-phenylcyclohex-2-en-1-one (52% yield).

Key Data:

- Chlorination: POCl₃ (1.5 equiv), DIEA (2.0 equiv), DCM, rt, 18 h.

- Amination: Benzylamine (1.2 equiv), TEA (3.0 equiv), DCM, rt, 3 h.

Palladium-Catalyzed Amination

Preparation of 3-Bromo-5-phenylcyclohex-2-en-1-one

Bromination of 5-phenylcyclohex-2-en-1-one using N-bromosuccinimide (NBS) in acetonitrile under radical initiation (AIBN) yields the 3-bromo derivative (74% yield).

Buchwald-Hartwig Coupling

The bromo intermediate undergoes palladium-catalyzed amination with benzylamine. A mixture of tetrakis(triphenylphosphine)palladium(0) (1 mol%), lithium tert-butoxide (1.2 equiv), and lithium chloride (1.0 equiv) in dimethylformamide (DMF) at 60°C for 24 hours delivers the target compound in 80% yield.

Optimized Conditions:

- Catalyst: Pd(PPh₃)₄ (1 mol%).

- Base: LiOtBu (1.2 equiv), LiCl (1.0 equiv).

- Solvent: DMF, 60°C, 24 h.

Enamine Condensation Approach

Formation of β-Enaminoketone

Heating 5-phenylcyclohexane-1,3-dione with benzylamine in toluene at 80°C for 5 hours produces a β-enaminoketone intermediate. Anhydrous sodium sulfate absorbs water, driving the equilibrium toward enamine formation (86–97% yield).

Tautomerization to Cyclohexenone

The β-enaminoketone undergoes acid-catalyzed tautomerization in acetic acid with sodium acetate at 120°C for 20 hours. Dehydration yields this compound (57% yield after recrystallization).

Critical Parameters:

- Acid: Acetic acid (5.0 equiv), AcONa (2.0 equiv).

- Temperature: 120°C, 20 h.

Reductive Amination

Imine Formation

Condensation of 3-oxo-5-phenylcyclohex-1-ene-1-carbaldehyde with benzylamine in ethanol forms an imine intermediate. Molecular sieves enhance imine yield (78% after 12 hours).

Sodium Cyanoborohydride Reduction

The imine is reduced using sodium cyanoborohydride (NaBH₃CN) in methanol at 0°C to room temperature. The reaction affords the target compound in 43% yield, with silica gel chromatography removing byproducts.

Limitations:

- Moderate yield due to competing side reactions.

- Requires strict pH control (pH 4–5).

Comparative Analysis of Synthetic Routes

Yield and Efficiency

| Method | Yield | Time | Cost | Scalability |

|---|---|---|---|---|

| Chlorination-Substitution | 52% | 21 h | Low | Moderate |

| Palladium-Catalyzed | 80% | 24 h | High | High |

| Enamine Condensation | 57% | 25 h | Low | High |

| Reductive Amination | 43% | 36 h | Medium | Low |

Stereochemical Considerations

Palladium-catalyzed methods exhibit superior regioselectivity, while enamine routes risk epimerization at position 3. Chlorination-substitution preserves configuration but requires inert conditions.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)-5-phenylcyclohex-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Substitution: The benzylamino and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as halogens, alkyl halides, and various acids or bases can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(Benzylamino)-5-phenylcyclohex-2-en-1-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Benzylamino)-5-phenylcyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or ionic interactions with these targets, while the phenyl group may engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues include:

Key Observations:

- Benzylthio Derivative (): Replacement of the benzylamino group with a (2-chloro-6-fluorobenzyl)thio group introduces a sulfur atom, which may alter electronic properties (e.g., hydrogen-bonding capacity) and metabolic stability. The chloro and fluoro substituents could further modulate target binding affinity.

Conformational Analysis

The cyclohexenone ring’s puckering significantly impacts molecular conformation and interactions. Cremer-Pople puckering coordinates () provide a quantitative framework to compare ring distortions. For example:

- In the parent compound, the enone system (C2-C3 double bond) likely imposes a half-chair or boat conformation, with the phenyl and benzylamino groups occupying pseudo-axial or equatorial positions.

- Substitutions (e.g., 4-chlorophenyl) may induce steric or electronic effects that alter puckering amplitude ($q$) and phase angle ($\phi$), thereby affecting binding to biological targets .

Research Findings and Methodological Considerations

Crystallographic Characterization

SHELX software () has been widely used for small-molecule crystallography, including compounds with cyclohexenone scaffolds. Accurate determination of bond lengths and angles in this compound and its analogues would rely on such tools to validate structural hypotheses .

Biological Activity

3-(Benzylamino)-5-phenylcyclohex-2-en-1-one is a compound of significant interest due to its potential biological activities, particularly in the context of inflammatory diseases and cancer treatment. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound can be synthesized through various methods, often involving reactions that introduce the benzylamino group and the phenylcyclohexenone core. The synthesis typically employs microwave-assisted techniques to enhance reaction efficiency and yield .

Inhibition of CXCR2

One of the primary biological activities of this compound is its role as a CXCR2 antagonist. CXCR2 is a chemokine receptor involved in the recruitment of neutrophils during inflammation. Compounds that inhibit this receptor can potentially mitigate inflammatory responses in diseases such as chronic obstructive pulmonary disease (COPD) and arthritis .

Key Findings:

- Structure-Activity Relationship (SAR): Modifications to the benzylamino moiety significantly affect the potency of the compound. For instance, introducing electron-withdrawing groups has been shown to enhance inhibitory activity against CXCR2, with specific derivatives achieving IC50 values as low as 2.5 µM .

- Cytotoxicity: Studies indicate that derivatives of this compound exhibit low cytotoxicity, suggesting their potential for therapeutic use without significant adverse effects .

Anti-inflammatory Properties

Research has demonstrated that this compound possesses anti-inflammatory properties. It has been shown to inhibit chemotaxis induced by CXCL8 (Interleukin-8), a key chemokine involved in inflammatory processes. This inhibition can lead to reduced neutrophil migration to sites of inflammation, thereby alleviating symptoms associated with various inflammatory diseases .

Study on Neutrophil Recruitment

A notable study investigated the effects of this compound on neutrophil recruitment in a murine model. The compound was administered prior to inducing inflammation via lipopolysaccharide (LPS) injection. Results showed a significant reduction in neutrophil counts in bronchoalveolar lavage fluid compared to controls, indicating effective modulation of the inflammatory response .

Cancer Research Implications

In addition to its anti-inflammatory effects, there is emerging evidence that compounds like this compound may have applications in cancer therapy. By inhibiting CXCR2-mediated signaling pathways, these compounds could potentially hinder tumor growth and metastasis, particularly in cancers characterized by high levels of inflammatory cytokines .

Q & A

Q. Optimization Strategies :

- Temperature Control : Lower temperatures (0–25°C) minimize side reactions during amine coupling .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while toluene improves stereoselectivity .

- Analytical Monitoring : Thin-layer chromatography (TLC) and track reaction progress and purity (>95% by HPLC) .

Basic: What techniques are used to characterize the structure of this compound?

Answer:

- X-ray Crystallography : Single-crystal diffraction with SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry .

- Spectroscopy :

- : Assigns proton environments and confirms substituent positions (e.g., benzylamino vs. phenyl groups) .

- IR Spectroscopy : Identifies enone (C=O stretch ~1680 cm) and amine (N–H bend ~1600 cm) functionalities.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 318.16) .

Advanced: How can ring puckering and conformational dynamics of the cyclohexenone core be analyzed?

Answer:

- Cremer-Pople Parameters : Quantify out-of-plane puckering amplitudes () and phase angles () using crystallographic data to classify chair, boat, or twist-boat conformations .

- Molecular Dynamics (MD) Simulations : AMBER or CHARMM forcefields predict ring flexibility under physiological conditions, with RMSD analysis to assess stability .

- Variable-Temperature NMR : Detects conformational exchange (e.g., ring flipping) via line broadening in spectra at 298–373 K .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

- Purity Validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities affecting bioassays .

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .

- Data Reprodubility : Cross-validate results with orthogonal methods (e.g., SPR for binding affinity vs. fluorescence polarization) .

Basic: What methodologies are employed to study interactions with biological targets?

Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to enzymes/receptors (e.g., kinase ATP-binding pockets) .

- In Vitro Assays :

- Fluorescence Quenching : Measures ligand-protein binding constants () via Stern-Volmer plots .

- Enzyme Inhibition : IC determination using colorimetric substrates (e.g., p-nitrophenyl phosphate for phosphatases) .

Advanced: How can enantioselective synthesis of this compound be achieved?

Answer:

- Chiral Catalysts : Use (R)-BINAP-ligated palladium complexes for asymmetric Suzuki coupling (ee >90%) .

- Dynamic Kinetic Resolution : Employ lipases (e.g., CAL-B) in biphasic systems to resolve racemic intermediates .

- Circular Dichroism (CD) : Monitor enantiopurity by Cotton effects at 220–250 nm .

Advanced: What challenges arise in crystallographic studies of this compound, and how are they addressed?

Answer:

- Twinning : Mitigate using SHELXL’s TWIN/BASF commands with HKLF5 data .

- Disorder : Refine split positions for flexible benzyl groups (ADPs <0.05 Å) .

- Data Quality : Collect high-resolution (<1.0 Å) data at synchrotron sources to resolve overlapping electron densities .

Basic: How can low yields during synthesis be troubleshooted?

Answer:

- Byproduct Identification : GC-MS or detects intermediates (e.g., Schiff bases) requiring scavengers (NaBH) .

- Catalyst Optimization : Screen Pd(OAc)/XPhos systems for higher turnover in cross-coupling steps .

- Microwave-Assisted Synthesis : Reduce reaction times (30 min vs. 24 h) and improve yields by 15–20% .

Advanced: How do substituents on the phenyl and benzyl groups influence electrophilic reactivity?

Answer:

- Hammett Analysis : Electron-withdrawing groups (e.g., –NO) on the phenyl ring increase electrophilicity at the enone β-carbon (σ=+0.78) .

- DFT Calculations : B3LYP/6-31G(d) models predict regioselectivity in Michael additions, correlating with LUMO distributions .

Basic: What are the potential therapeutic applications of this compound?

Answer:

- Kinase Inhibition : Preliminary assays show IC values of 2–5 µM against JAK2 and EGFR .

- Antimicrobial Activity : MIC of 8 µg/mL against Staphylococcus aureus via membrane disruption (propidium iodide uptake assays) .

- ADMET Profiling : In silico predictions (SwissADME) indicate moderate BBB permeability and CYP3A4 metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.